molecular formula C36H40N4O3S3 B2769267 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681435-68-7

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2769267
CAS No.: 681435-68-7
M. Wt: 672.92
InChI Key: MBFIWLYWRNMGOJ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule designed as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in gliomas and other cancers correlates with resistance to alkylating agents and radiotherapy, making it a therapeutic target . The molecule features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted at position 6 with a benzyl group and at position 4 with a dibutylsulfamoyl benzamide. These structural elements are hypothesized to enhance target binding, cellular permeability, and pharmacokinetic stability compared to earlier analogs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O3S3/c1-3-5-21-40(22-6-4-2)46(42,43)28-18-16-27(17-19-28)34(41)38-36-33(35-37-30-14-10-11-15-31(30)44-35)29-20-23-39(25-32(29)45-36)24-26-12-8-7-9-13-26/h7-19H,3-6,20-25H2,1-2H3,(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFIWLYWRNMGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C36H40N4O3S3, and it has a molecular weight of 672.92 g/mol. The compound is characterized by its unique structure that combines elements from thieno[2,3-c]pyridine and benzothiazole derivatives, which are known for their diverse biological activities.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-tubercular agent and its effects on various cancer cell lines.

1. Anti-Tubercular Activity
Benzothiazole derivatives have demonstrated promising anti-tubercular properties. The compound may inhibit the growth of Mycobacterium tuberculosis, potentially targeting specific enzymes or proteins essential for the bacterium's survival. The mechanism of action likely involves interference with biochemical pathways critical for bacterial replication and metabolism.

2. Antitumor Activity
Research has indicated that related compounds exhibit significant antitumor activities against various human cancer cell lines. For instance, studies on structurally similar thieno[2,3-c]pyridine derivatives have shown potent cytotoxic effects against cancer cells such as Mia PaCa-2 and PANC-1. The structure-activity relationships (SAR) suggest that modifications in the benzothiazole and thieno[2,3-c]pyridine moieties can enhance the antitumor efficacy of these compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens or cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Signal Transduction Modulation : Interaction with specific receptors or signaling pathways may alter cellular responses to growth factors or stress signals.

Table 1: Summary of Biological Activities

Activity TypeModel SystemFindings
Anti-TubercularMycobacterium tuberculosisInhibition of growth; potential targeting of essential metabolic enzymes
AntitumorHuman cancer cell lines (e.g., Mia PaCa-2)Significant cytotoxicity observed; structure modifications enhance activity
AntimicrobialVarious bacterial strainsBroad-spectrum activity noted; specific MIC values reported

Notable Research Findings

  • Antitumor Efficacy : A study indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-benzyl...) exhibit IC50 values in the low micromolar range against several cancer cell lines, suggesting strong potential for development as anticancer agents .
  • Mechanistic Insights : Investigations into the biochemical pathways affected by these compounds revealed modulation of apoptosis-related proteins and cell cycle regulators, indicating a multifaceted approach to combating tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s closest analogs differ in substituents at two critical positions:

  • Position 6 (tetrahydrothienopyridine ring): Benzyl vs. isopropyl or ethyl groups.
  • Position 4 (benzamide): Dibutylsulfamoyl vs. diethylsulfamoyl or acetamide groups.

Table 1: Structural Comparison of APE1 Inhibitors

Compound Name Position 6 Substituent Position 4 Substituent APE1 IC₅₀ (µM) Key Pharmacokinetic Properties
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide Benzyl Dibutylsulfamoyl benzamide Not reported Predicted enhanced BBB penetration*
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Isopropyl Acetamide ~10 µM Good plasma/brain exposure in mice
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide Ethyl Diethylsulfamoyl benzamide Not reported Commercial availability (CymitQuimica)

*Hypothesis based on increased lipophilicity from benzyl and dibutyl groups.

Pharmacokinetic and Therapeutic Implications
  • Brain Exposure : Compound 3 achieved measurable brain levels in mice, but the benzyl/dibutyl variant’s higher logP (predicted) could further improve glioma tissue distribution .
  • Metabolic Stability : The dibutylsulfamoyl group may reduce metabolic clearance compared to acetamide, extending half-life. However, excessive lipophilicity risks solubility issues.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Amidation : Coupling benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors under controlled pH and temperature (e.g., ethanol or DMF as solvents at 60–80°C) .
  • Functional Group Introduction : Sulfamoyl and benzyl groups are added via nucleophilic substitution or catalytic hydrogenation, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification : High Performance Liquid Chromatography (HPLC) is used to isolate the final product, with purity confirmed via NMR (>95% purity) . Key parameters: reaction time (12–24 hrs), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., benzyl group integration at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~600–650 g/mol range) and detects isotopic patterns for bromine/sulfur atoms .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Functional Group Modifications : Replace the dibutylsulfamoyl group with dimethyl or diallyl variants to assess solubility and target binding .
  • Bioisosteric Replacements : Substitute the benzothiazole ring with pyridine or indole analogs to evaluate potency shifts in enzymatic assays .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) . Experimental validation via IC50 determination and selectivity profiling against related targets is critical .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay Standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293), solvent (DMSO concentration <0.1%), and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may skew activity .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Q. How can computational methods improve reaction yield and selectivity?

  • Machine Learning (ML) Models : Train ML algorithms on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) for amidation or cyclization steps .
  • COMSOL Multiphysics Simulations : Model heat and mass transfer in batch reactors to mitigate by-product formation (e.g., over-alkylation) .
  • Quantum Mechanics (QM) Calculations : Calculate transition-state energies to identify rate-limiting steps and design catalysts (e.g., organocatalysts for stereoselectivity) .

Methodological Challenges and Solutions

Q. How to address low yields in the final amidation step?

  • Activating Agents : Use HATU or EDCI/HOBt to enhance coupling efficiency between carboxylic acid and amine groups .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 24 hrs to 2–4 hrs) and improve yield by 15–20% .
  • By-Product Analysis : Employ LC-MS to identify hydrolyzed intermediates and adjust pH (e.g., maintain pH 7–8) to suppress hydrolysis .

Q. What approaches validate target engagement in cellular models?

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to isolate and identify binding proteins via streptavidin pull-down .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding using Western blot or nanoDSF .
  • Knockout/RNAi Models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .

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